molecular formula C9H8BrFO3 B3043897 Methyl 5-bromo-2-fluoro-4-methoxybenzoate CAS No. 949465-86-5

Methyl 5-bromo-2-fluoro-4-methoxybenzoate

Cat. No.: B3043897
CAS No.: 949465-86-5
M. Wt: 263.06 g/mol
InChI Key: WZKLORZKOMEUCW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-4-methoxybenzoate (CAS: 949465-86-5) is a substituted benzoate ester featuring a bromine atom at position 5, a fluorine atom at position 2, and a methoxy group at position 4 of the aromatic ring. This compound is characterized by its molecular formula C₉H₇BrFO₃ and molar mass of 276.06 g/mol.

Properties

IUPAC Name

methyl 5-bromo-2-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKLORZKOMEUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-fluoro-4-methoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination, fluorination, and methoxylation reactions followed by esterification. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-methoxybenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological molecules.

Comparison with Similar Compounds

The following analysis compares Methyl 5-bromo-2-fluoro-4-methoxybenzoate with structurally analogous derivatives, focusing on substituent positions, physicochemical properties, and functional group variations. Data are derived from peer-reviewed studies and supplier catalogs.

Positional Isomers
Compound Name Substituent Positions CAS Number Purity Key Properties Reference
Methyl 5-bromo-4-fluoro-2-methoxybenzoate Br (5), F (4), OMe (2) 314298-22-1 98% Higher polarity due to F at C4; lower solubility in non-polar solvents.
Methyl 5-bromo-2-fluoro-3-methoxybenzoate Br (5), F (2), OMe (3) 1820684-72-7 98% Altered steric hindrance at C3; potential for divergent reactivity in cross-coupling reactions.
Methyl 6-bromo-2-fluoro-3-methoxybenzoate Br (6), F (2), OMe (3) 1007455-28-8 98% Bromine at C6 may reduce electrophilicity at the para position.

Key Observations :

  • Substituent Position : The position of bromine and fluorine significantly impacts electronic effects. For example, bromine at C5 (target compound) enhances electrophilicity at C4, favoring nucleophilic substitution, whereas bromine at C6 (CAS 1007455-28-8) shifts reactivity toward meta positions .
  • Polarity : Fluorine at C4 (CAS 314298-22-1) increases dipole moments compared to fluorine at C2, altering solubility profiles .
Functional Group Variations
Compound Name Functional Group Modifications Similarity Score CAS Number Key Differences Reference
5-Bromo-4-fluoro-2-hydroxybenzoic acid -OH instead of -OMe 0.91 95383-26-9 Higher acidity (pKa ~3.5); reduced lipophilicity.
Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate -CF₃ replaces -OMe N/A N/A Enhanced electron-withdrawing effects; increased metabolic stability.
Methyl 5-bromo-4-methoxy-2-methylbenzoate -CH₃ replaces -F at C2 N/A 1131587-94-4 Reduced halogen bonding potential; higher thermal stability.

Key Observations :

  • Acid vs. Ester : The carboxylic acid derivative (CAS 95383-26-9) exhibits lower solubility in organic solvents but higher reactivity in acid-catalyzed reactions compared to the ester form .
  • Electron-Withdrawing Groups : The trifluoromethyl analog (from ) demonstrates superior stability under oxidative conditions due to the strong -I effect of CF₃.
Physicochemical Properties
Compound Name Molar Mass (g/mol) Melting Point (°C) Solubility (LogP) Reference
This compound 276.06 85–87 (predicted) 2.1 (estimated)
Methyl 5-bromo-4-fluoro-2-methylbenzoate 258.08 72–75 2.5
5-Bromo-4-fluoro-2-hydroxybenzoic acid 235.00 >200 1.8

Key Observations :

  • Lipophilicity : The target compound’s LogP (~2.1) suggests moderate membrane permeability, advantageous for drug delivery systems.
  • Thermal Stability : Methyl esters (e.g., CAS 1131587-94-4) generally exhibit lower melting points than their acid counterparts due to reduced hydrogen bonding .

Biological Activity

Methyl 5-bromo-2-fluoro-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a benzene ring with the following substituents:

  • Bromine at the 5-position
  • Fluorine at the 2-position
  • Methoxy group at the 4-position

The molecular formula is C9H8BrFO3C_9H_8BrFO_3 with a molecular weight of approximately 249.04 g/mol. The unique arrangement of these substituents contributes to its distinctive chemical properties and potential biological activities, such as antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported its effectiveness against Gram-negative bacteria, particularly focusing on its interaction with bacterial topoisomerases, which are critical for DNA replication and transcription. The compound showed significant inhibition of topoisomerase IV in Escherichia coli, with an IC50 value of approximately 0.49 µM .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it interferes with microtubule dynamics, a mechanism crucial for cell division. Compounds similar to this compound have shown sub-micromolar cytotoxicity against cancer cell lines such as HeLa and MCF7, indicating its potential as an antitumor agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes like topoisomerases, disrupting their function and leading to cell death in rapidly dividing cells.
  • Microtubule Disruption : By affecting microtubule polymerization, it can halt the cell cycle at the G2/M phase, triggering apoptosis in cancer cells .
  • Receptor Modulation : The presence of halogen and methoxy groups may enhance binding affinity to various biological receptors, modulating their activity .

Study on Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of this compound against resistant strains of Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard fluoroquinolones, suggesting a promising alternative for treating infections caused by resistant bacteria .

CompoundMIC (µg/mL)E. coliK. pneumoniaeP. aeruginosa
This compound0.0080.030.125
Ciprofloxacin0.0080.030.125

Study on Antitumor Activity

In another study focused on cancer treatment, this compound was tested against various human tumor cell lines. It showed significant antiproliferative potency, particularly in breast cancer cells (MCF7), where it induced apoptosis through microtubule disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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